6-(4-(benzylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine
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Overview
Description
6-(4-(benzylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a complex organic compound that features a combination of piperazine, pyridazine, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(benzylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzylsulfonyl piperazine and pyridazin-3-amine derivatives. These intermediates are then coupled under specific reaction conditions, such as the presence of a base or a catalyst, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-(benzylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-(benzylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine
- 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine
Uniqueness
6-(4-(benzylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is unique due to the presence of the benzylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
6-(4-benzylsulfonylpiperazin-1-yl)-N-pyridin-4-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c27-29(28,16-17-4-2-1-3-5-17)26-14-12-25(13-15-26)20-7-6-19(23-24-20)22-18-8-10-21-11-9-18/h1-11H,12-16H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNNNSFHMWJBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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